N-(4-Fluorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide
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Overview
Description
N-(4-Fluorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide: is a synthetic organic compound with the molecular formula C20H17FN2O3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzylamine with a suitable quinoline derivative under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug discovery and development .
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity .
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- N-(4-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide .
- N-(3,4-Difluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide .
- N-(4-Chlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide .
Uniqueness: N-(4-Fluorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide is unique due to the presence of the 4-fluorobenzyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs .
Properties
Molecular Formula |
C19H15FN2O3 |
---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C19H15FN2O3/c20-13-6-4-11(5-7-13)10-21-18(24)15-17(23)14-3-1-2-12-8-9-22(16(12)14)19(15)25/h1-7,23H,8-10H2,(H,21,24) |
InChI Key |
IFUKPMCKZKRXAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NCC4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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